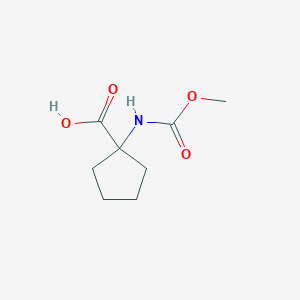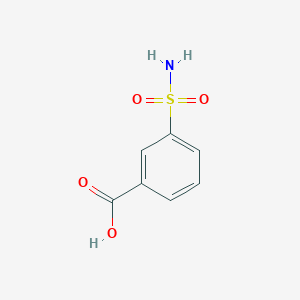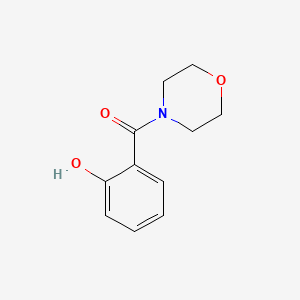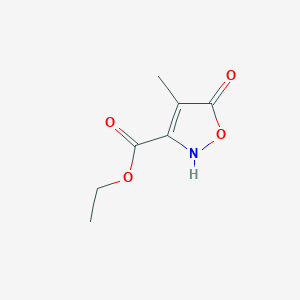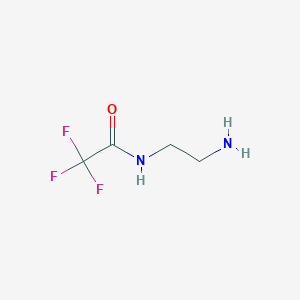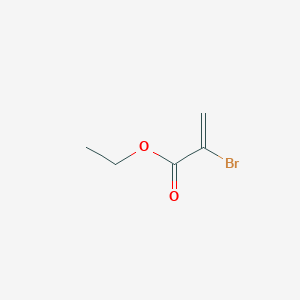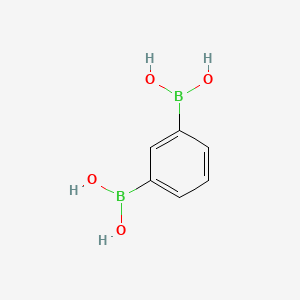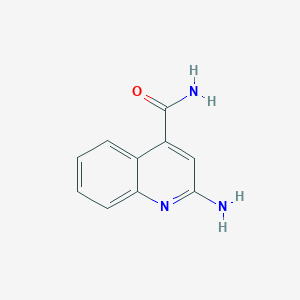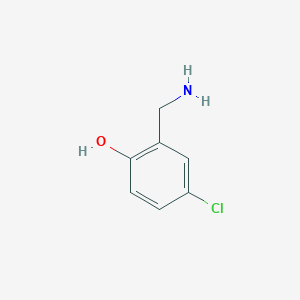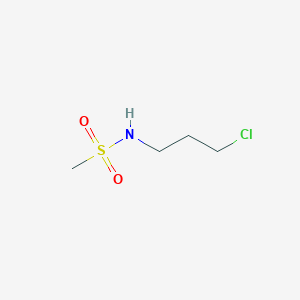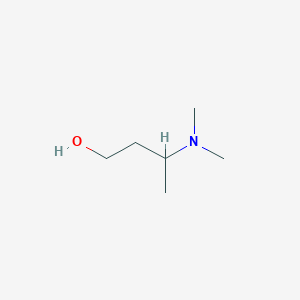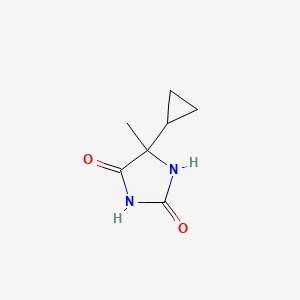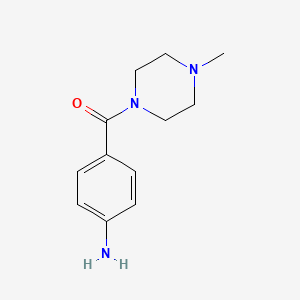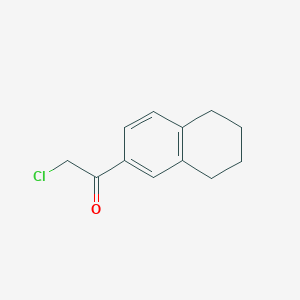
2-Hydroxy-4-oxo-4-phenylbutanoic acid
Vue d'ensemble
Description
2-Hydroxy-4-oxo-4-phenylbutanoic acid is a chemical compound with the molecular formula C10H10O41. It is also known by other names such as 3-Benzoyl-2-hydroxypropionic acid and has a molecular weight of 194.18 g/mol1. The compound has a structure that includes a phenyl group (a benzene ring), a carboxylic acid group, and a ketone group1.
Synthesis Analysis
The synthesis of 2-Hydroxy-4-oxo-4-phenylbutanoic acid involves chemical reactions that have been studied in various research papers23. One method involves the reduction of 2-oxo-4-phenylbutanoic acid ethyl ester by Daucus carota cell cultures4. Another method involves the enzymatic resolution of 2-hydroxy-4-phenylbutanoic acid and 2-hydroxy-4-phenylbutenoic acid5.
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-oxo-4-phenylbutanoic acid can be represented by the InChI string and the Canonical SMILES string1. The InChI string is InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14) and the Canonical SMILES string is C1=CC=C(C=C1)C(=O)CC(C(=O)O)O1.
Chemical Reactions Analysis
The chemical reactions involving 2-Hydroxy-4-oxo-4-phenylbutanoic acid have been studied in several papers263. For instance, one paper discusses the enzymatic procedures for the synthesis of (S)-2-amino-4-phenylbutanoic acid ((S)-APBA) and ®-2-hydroxy-4-phenylbutanoic acid (®-HPBA), which are building blocks of angiotensin3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-4-oxo-4-phenylbutanoic acid include a molecular weight of 194.18 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 41. The compound also has an exact mass of 194.05790880 g/mol and a topological polar surface area of 74.6 Ų1.Applications De Recherche Scientifique
Asymmetric Hydrogenation
2-Hydroxy-4-oxo-4-phenylbutanoic acid has been studied for its application in asymmetric hydrogenation. Research by Zhu et al. (2010) and Meng et al. (2011) highlights a method for the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, including 2-oxo-4-phenylbutanoic acid, using a Ru catalyst. This process achieves high enantioselectivity, making it useful for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010) (Meng et al., 2011).
Biocatalysis
Cha et al. (2008) explored the use of hydroxy acid dehydrogenase from Enterobacter sp. BK2K for the enantioselective reduction of 2‐oxo‐4‐phenylbutanoic acid to (S)‐2‐hydroxy‐4‐phenylbutanoic acid. This biocatalytic approach offers a practical application in producing (S)‐2‐hydroxy‐4‐phenylbutanoic acid with high enantioselectivity and efficiency (Cha et al., 2008).
Microbial Reduction
Research by Lacerda et al. (2006) demonstrated the microbial enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to (S)-(+)-2-hydroxy-4-phenylbutanoate using various microorganisms, providing a new perspective on the utilization of microbial systems for producing specific enantiomers of 2-hydroxy-4-phenylbutanoic acid (Lacerda et al., 2006).
Functional Group Influence Studies
Raajaraman et al. (2019) studied the influence of different functional groups, including hydroxy, on 2-phenylbutanoic acid. This research provides insights into how modifications like hydroxylation affect the chemical and physical properties of such compounds, which could have implications for their utility in various scientific applications (Raajaraman et al., 2019).
Deracemization Studies
Chadha and Baskar (2002) explored the biocatalytic deracemisation of α-hydroxy esters, including 2-hydroxy-4-phenylbutanoic acid, using whole cells of Candida parapsilosis. This research contributes to the efficient preparation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Chadha & Baskar, 2002).
Synthesis Optimization
Ahmad et al. (2011) focused on optimizing the synthesis parameters for 2-oxo-4-phenylbutanoic acid, a precursor to 2-hydroxy-4-oxo-4-phenylbutanoic acid. Their study employed response surface methodology to refine the synthesis process, which is essential for industrial-scale production (Ahmad et al., 2011).
Safety And Hazards
The safety and hazards of 2-Hydroxy-4-oxo-4-phenylbutanoic acid are not explicitly mentioned in the retrieved papers. However, it is always recommended to handle chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for the study and application of 2-Hydroxy-4-oxo-4-phenylbutanoic acid could involve its use in the synthesis of bioactive compounds. For instance, one paper discusses the use of this compound in the production of angiotensin-converting enzyme (ACE) inhibitors7. Further research could explore other potential applications of this compound in pharmaceutical synthesis.
Propriétés
IUPAC Name |
2-hydroxy-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983852 | |
| Record name | 2-Hydroxy-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-oxo-4-phenylbutanoic acid | |
CAS RN |
65245-10-5 | |
| Record name | α-Hydroxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65245-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzoyl-2-hydroxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065245105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzoyl-2-hydroxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



